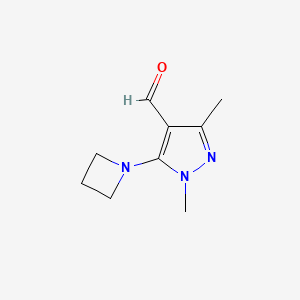
5-(Azetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both azetidine and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反应分析
Types of Reactions
5-(Azetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The azetidine and pyrazole rings can participate in substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 5-(Azetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(Azetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted azetidine and pyrazole derivatives depending on the reagents used.
科学研究应用
5-(Azetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 5-(Azetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound being studied.
相似化合物的比较
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidinones, are known for their biological activities.
Pyrazole Derivatives: Pyrazole-containing compounds are widely studied for their pharmacological properties.
Uniqueness
5-(Azetidin-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of azetidine and pyrazole rings in a single molecule. This dual-ring structure provides a versatile platform for chemical modifications and the development of new derivatives with enhanced properties .
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
5-(azetidin-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H13N3O/c1-7-8(6-13)9(11(2)10-7)12-4-3-5-12/h6H,3-5H2,1-2H3 |
InChI 键 |
DURPLOZCUFLDFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1C=O)N2CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


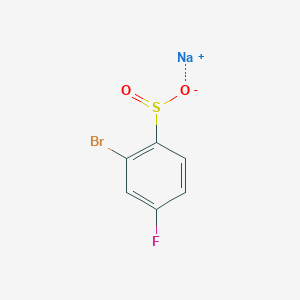
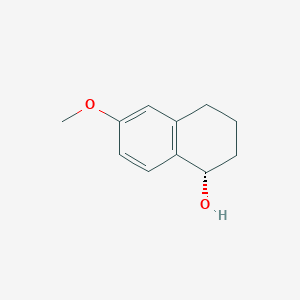
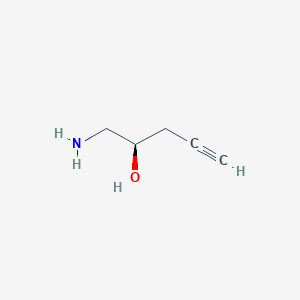


![3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13170492.png)
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B13170497.png)
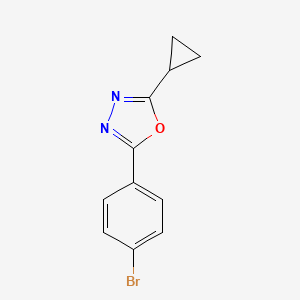
![[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B13170518.png)
![Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate](/img/structure/B13170526.png)

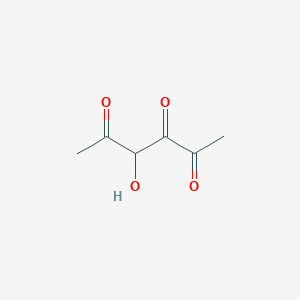
![2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13170546.png)
![Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13170550.png)
